

Commercial Availability and Applications of 5-Chloro-7-azaindole: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-7-azaindole

Cat. No.: B1358554

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-7-azaindole, also known as 5-chloro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.^[1] Its structural similarity to purines and indoles makes it a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.^{[2][3]} The presence of a chlorine atom at the 5-position and a nitrogen atom in the six-membered ring modifies the electronic properties of the molecule, offering unique opportunities for molecular interactions and further functionalization.^[1] This technical guide provides an in-depth overview of the commercial availability of **5-Chloro-7-azaindole**, detailed experimental protocols for its synthesis and characterization, its role in key signaling pathways, and essential safety information.

Commercial Availability

5-Chloro-7-azaindole is readily available from a variety of commercial suppliers. The purity levels are typically high, often exceeding 97%, making it suitable for most research and development applications. Pricing and available quantities vary by supplier. A summary of commercial suppliers is provided in Table 1.

Table 1: Commercial Suppliers of **5-Chloro-7-azaindole**

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
INDOFINE Chemical Company, Inc.	08-5021	97%	5 g	\$95.00
Chem-Impex International	26202	≥ 99% (HPLC)	1 g, 5 g, 10 g, 25 g	Contact for pricing
AChemBlock	C-2315	97%	5 g, 25 g, 100 g	\$20 (5g), \$75 (25g), \$290 (100g)
MedchemExpress	HY-30011	99.52%	5 g, 10 g, 50 g	\$25 (5g), \$35 (10g)
ChemicalBook	N/A	95%, 97%-99%, 99%	1 kg, 100 kg, 20 Tons	\$8.80/kg - \$10.00/kg (bulk)

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

- Molecular Formula: $C_7H_5ClN_2$ [\[4\]](#)
- Molecular Weight: 152.58 g/mol [\[4\]](#)
- Appearance: Light yellow crystalline powder[\[5\]](#)
- CAS Number: 866546-07-8[\[4\]](#)
- Melting Point: 161-162 °C[\[4\]](#)
- Storage Conditions: Store at 0-8°C in a cool, dry place.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Synthesis of 5-Chloro-7-azaindole

A common method for the synthesis of **5-Chloro-7-azaindole** involves a multi-step process starting from 2-amino-3-picoline. The following protocol is based on a patented synthetic route^[6]:

Step 1: Preparation of 2-(tert-butoxycarbonylamino)-3-methylpyridine

- In a reaction vessel, dissolve 2-amino-3-picoline in a suitable solvent such as ethanol.
- Add triethylamine and di-tert-butyl dicarbonate.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure and purify the crude product to obtain 2-(tert-butoxycarbonylamino)-3-methylpyridine.

Step 2: Lithiation and Cyclization

- In a separate flask under an inert atmosphere (e.g., nitrogen), prepare a solution of a strong lithium base (e.g., a dilithium initiator).
- Cool the solution and add 2-(tert-butoxycarbonylamino)-3-methylpyridine dropwise to perform lithiation.
- The resulting intermediate undergoes cyclization and dehydration to form the 7-azaindole ring system.

Step 3: Hydrogenation

- The 7-azaindole intermediate is then subjected to a hydrogenation reaction to saturate the pyridine ring, forming a 7-azaindoline derivative.

Step 4: Chlorination

- The 7-azaindoline derivative is chlorinated using a suitable chlorinating agent to introduce the chlorine atom at the 5-position of the aromatic ring.

Step 5: Dehydrogenation

- The 5-chloro-7-azaindoline is dehydrogenated to re-aromatize the pyridine ring, yielding **5-Chloro-7-azaindole**. This can be achieved using an oxidizing agent like manganese dioxide in a solvent such as toluene, followed by heating.[6]

Purification:

- The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate.[6]

An alternative approach for the synthesis of substituted **5-chloro-7-azaindoles** is the Fischer indole synthesis. This method involves the reaction of a suitably substituted pyridine-derived hydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as polyphosphoric acid.[7]

Characterization

The structure and purity of synthesized **5-Chloro-7-azaindole** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[2][8]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[8]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[5]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Signaling Pathways

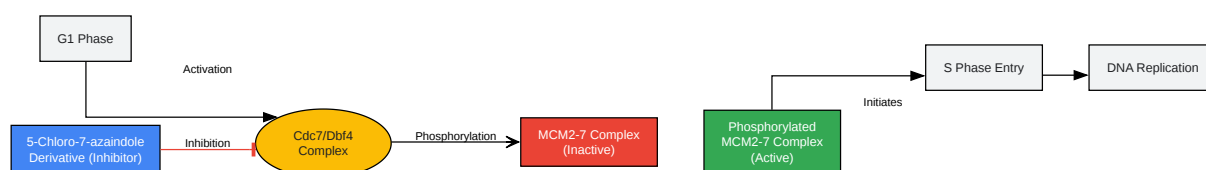
5-Chloro-7-azaindole is a valuable scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[9]

Derivatives of **5-Chloro-7-azaindole** have been investigated as inhibitors of several important kinases involved in cell signaling pathways implicated in cancer and other diseases.

Inhibition of Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. [10] It functions by phosphorylating the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at replication origins. [10] Overexpression of Cdc7 is observed in various cancers, making it an attractive target for cancer therapy. [10] **5-Chloro-7-azaindole** derivatives have been developed as potent inhibitors of Cdc7 kinase. [10]

The following diagram illustrates the role of Cdc7 in the cell cycle and the point of inhibition by a **5-Chloro-7-azaindole**-based inhibitor.



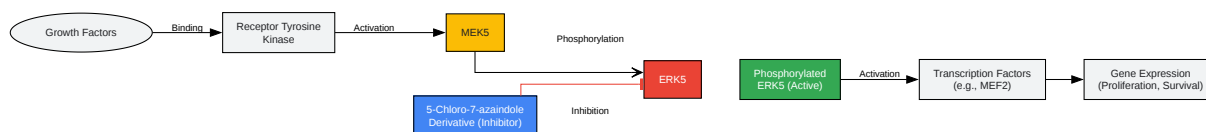
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Caption: Cdc7 kinase signaling pathway in DNA replication initiation.

Inhibition of Extracellular Signal-Regulated Kinase 5 (ERK5)

ERK5, also known as MAPK7, is a member of the mitogen-activated protein kinase (MAPK) family. The ERK5 signaling pathway is involved in regulating cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various cancers. [9][11] Novel 7-azaindole derivatives, including those with a 5-chloro substitution, have been designed and synthesized as potential inhibitors of ERK5 kinase activity, demonstrating anti-proliferative effects in cancer cell lines. [9]

The following diagram provides a simplified overview of the ERK5 signaling pathway and its inhibition.



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Caption: Simplified ERK5 signaling pathway in cell proliferation.

Safety and Handling

5-Chloro-7-azaindole is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.^[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.^[12] Work should be conducted in a well-ventilated area or a fume hood.^[12]

GHS Hazard Pictograms:

- GHS07: Exclamation Mark

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Chloro-7-azaindole is a commercially accessible and versatile building block with significant applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. Its unique chemical properties and reactivity make it a valuable tool for medicinal chemists. This guide provides a comprehensive overview of its commercial availability, synthesis, characterization, and biological applications, serving as a valuable resource for researchers in the field. As with all chemicals, proper safety precautions should be followed during its handling and use.

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